REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH3:7][Si:8]([CH3:11])([CH3:10])Cl>[Cl-].C[N+](C)(C)CC1C=CC=CC=1>[CH3:7][Si:8]([CH3:11])([CH3:10])[O:1][CH2:2][CH:3]([O:4][Si:8]([CH3:11])([CH3:10])[CH3:7])[CH2:5][O:6][Si:8]([CH3:11])([CH3:10])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0.003 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CC1=CC=CC=C1)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
after termination of the reaction
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off when the reaction mixture
|
Name
|
|
Type
|
|
Smiles
|
C[Si](OCC(CO[Si](C)(C)C)O[Si](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |